3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid

Description

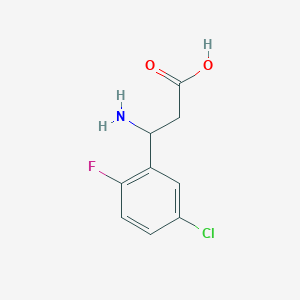

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group and a 5-chloro-2-fluorophenyl ring at the β-position. Its structure combines halogenated aromatic substituents (Cl and F) with a polar carboxylic acid group, which may influence solubility, bioavailability, and receptor-binding properties.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(5-chloro-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEOHPMBFBMOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CC(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzene and acrylonitrile.

Nucleophilic Substitution: The first step involves the nucleophilic substitution of 5-chloro-2-fluorobenzene with acrylonitrile in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form 3-(5-chloro-2-fluorophenyl)propionitrile.

Hydrolysis: The nitrile group in 3-(5-chloro-2-fluorophenyl)propionitrile is then hydrolyzed to form the corresponding carboxylic acid, 3-(5-chloro-2-fluorophenyl)propanoic acid, using acidic or basic hydrolysis conditions.

Amination: Finally, the carboxylic acid is subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is . The compound features a propanoic acid backbone, an amino group, and a substituted phenyl ring with chlorine and fluorine atoms. The presence of halogens influences its reactivity and biological interactions, making it a subject of interest for various applications.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structural properties allow for the design of compounds targeting neurological disorders. The halogen substituents enhance binding affinity to various biological targets, including neurotransmitter receptors.

Case Study: Neurological Disorders

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, particularly glutamate receptors. This modulation is significant for developing treatments for conditions such as depression and anxiety. For instance, studies have shown that compounds with similar structures exhibit agonistic or antagonistic properties towards these receptors, indicating potential therapeutic effects .

Neuroscience Research

In neuroscience, this compound is utilized to investigate synaptic transmission mechanisms. Its ability to interact selectively with neurotransmitter receptors provides insights into the biochemical pathways involved in neurological functions.

Biochemical Assays

The compound is employed in biochemical assays to evaluate amino acid modifications on protein function. These studies help researchers understand protein interactions and their implications in various biological processes. For example, experiments have shown that modifications can significantly alter receptor activity, which is critical for drug design .

Drug Design

The unique structural characteristics of this compound facilitate the development of novel therapeutics with improved efficacy and reduced side effects. Researchers leverage its structure to create targeted therapies that can better interact with specific biological pathways.

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard for calibrating instruments and ensuring accurate measurements in various chemical analyses. Its consistent performance in assays aids researchers in maintaining the reliability of experimental results .

Enzyme Interaction Studies

Research has shown that this compound interacts with specific enzymes involved in metabolic pathways. These interactions are pivotal for understanding its potential therapeutic uses and mechanisms of action within biological systems.

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Building block for drugs targeting neurological disorders | Modulates neurotransmitter systems; potential treatments for depression |

| Neuroscience Research | Investigates neurotransmitter systems and synaptic transmission | Enhances understanding of receptor activity |

| Drug Design | Facilitates creation of novel therapeutics | Improved efficacy and reduced side effects |

| Biochemical Assays | Evaluates amino acid modifications on protein function | Significant alterations in receptor activity observed |

| Analytical Chemistry | Standard for calibrating instruments | Ensures accuracy in chemical analyses |

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Physicochemical and Pharmacokinetic Differences

- Electron Effects: The 5-chloro-2-fluorophenyl group in the target compound introduces ortho/para-directing electron-withdrawing effects, which may enhance the acidity of the carboxylic acid group compared to non-halogenated analogs (e.g., 3-amino-3-phenylpropanoic acid) .

- Solubility : Compounds with polar substituents (e.g., -OH, -COOH) or heterocycles (e.g., furan in ) generally exhibit higher aqueous solubility. The trifluoromethyl group in reduces solubility but increases lipophilicity, favoring blood-brain barrier (BBB) penetration.

Biological Activity

3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group and a phenyl ring substituted with chlorine and fluorine atoms. The molecular formula is . The presence of halogens enhances its interactions with biological targets, influencing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can form hydrogen bonds, while the halogen substituents enhance hydrophobic interactions, leading to modulation of enzymatic or receptor activity. This mechanism is crucial for its potential effects on neurotransmitter systems, particularly glutamate receptors, which are vital for synaptic transmission and plasticity in the central nervous system.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.0195 mg/mL |

| Compound B | Bacillus mycoides | 0.0048 mg/mL |

| Compound C | C. albicans | 0.0048 mg/mL |

These findings suggest that the structural characteristics of the compound contribute to its bioactivity against microbial pathogens .

Neurological Implications

Studies have also investigated the compound's effects on neurotransmitter systems, particularly its potential antagonistic activity at glutamate receptors. This property may position it as a candidate for treating neurological disorders characterized by excitatory neurotransmission dysregulation. Preliminary findings indicate that it could modulate synaptic transmission effectively.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating significant antibacterial activity.

- Neurotransmitter Interaction Study : Another investigation focused on the interaction of the compound with glutamate receptors in vitro. The results suggested that it could act as an antagonist, potentially leading to therapeutic applications in conditions like epilepsy or neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.